

A Technical Guide to L-Phenylalanine-13C9,15N: Suppliers, Pricing, and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Phenylalanine-13C9,15N*

Cat. No.: *B1456397*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, stable isotope-labeled compounds are indispensable tools. **L-Phenylalanine-13C9,15N**, a non-radioactive, heavy-labeled version of the essential amino acid L-phenylalanine, serves as a critical tracer in a multitude of advanced analytical techniques. This guide provides an in-depth overview of reputable suppliers, current pricing, and detailed experimental protocols for its application in metabolic research, quantitative proteomics, and structural biology.

I. Sourcing and Procurement: A Comparative Analysis of Suppliers

The procurement of high-quality **L-Phenylalanine-13C9,15N** is paramount for the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in the synthesis and distribution of isotopically labeled compounds. Below is a comparative table summarizing key suppliers and their current offerings.

Supplier	Product/Catalog Number	Isotopic Enrichment	Chemical Purity	Quantity	Price (USD)
Sigma-Aldrich	608017	98 atom % ¹³ C, 98 atom % ¹⁵ N	95% (CP), 97% (Chiral Purity)	250 mg	\$1,330.00
				1 g	\$2,555.00
Cambridge Isotope Laboratories, Inc. (CIL)	CNLM-575-H	99% ¹³ C, 99% ¹⁵ N	≥98%	100 mg	\$900.00
CNLM-575- H-0.1MG	99% ¹³ C, 99% ¹⁵ N	≥98%	0.1 mg	\$115.00	
MedChemExpress	HY-W010618S	Not specified	Not specified	1 mg	Contact for price
5 mg	Contact for price				
Alfa Chemistry	AS016531	Not specified	Not specified	10 mg	Contact for price
25 mg	Contact for price				
50 mg	Contact for price				
100 mg	Contact for price				

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. "CP" refers to chemical purity.

II. Experimental Protocols in Detail

L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$ is a versatile tool employed in a range of sophisticated experimental workflows. Below are detailed protocols for its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis using LC-MS/MS, and sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The SILAC method allows for the quantitative comparison of protein abundances between different cell populations.^{[1][2]}

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.
- For the "heavy" labeled population, use a specially formulated SILAC DMEM or RPMI medium that lacks L-arginine, L-lysine, and L-phenylalanine.
- Supplement this medium with "heavy" L-Arginine- $^{13}\text{C}_6,^{15}\text{N}_4$, "heavy" L-Lysine- $^{13}\text{C}_6,^{15}\text{N}_2$, and "heavy" L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$.
- For the "light" control population, use the same base medium supplemented with the corresponding unlabeled ("light") amino acids.
- Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.^[1]

2. Sample Preparation:

- Harvest and lyse the "heavy" and "light" cell populations separately.
- Combine equal amounts of protein from each lysate.
- Perform protein digestion, typically using trypsin, which cleaves after lysine and arginine residues.

3. LC-MS/MS Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

4. Data Analysis:

- Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

B. Metabolic Flux Analysis via LC-MS/MS

This protocol outlines the tracing of L-phenylalanine metabolism within a biological system.[3]

1. Cell Culture and Isotope Labeling:

- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of L-Phenylalanine- $^{13}\text{C}_9$, ^{15}N .
- Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled amino acid.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
- Extract metabolites using a cold solvent, such as 80% methanol.
- Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
- Dry the metabolite extract, for example, using a speed vacuum.

3. LC-MS/MS Analysis:

- Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
- Utilize a validated LC-MS/MS method with appropriate chromatographic separation and mass transitions to detect and quantify L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$ and its downstream metabolites.[4]

4. Data Analysis and Flux Calculation:

- Determine the isotopic enrichment in the precursor and product metabolites from the LC-MS/MS data.
- Use this information to calculate metabolic flux rates through the relevant pathways.

C. Sample Preparation for NMR Spectroscopy

For structural and dynamic studies of proteins by NMR, uniform labeling with stable isotopes is often necessary.[5][6]

1. Protein Expression and Labeling:

- Overexpress the protein of interest in a suitable expression system, typically *E. coli*.
- Use a minimal medium containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source and $[\text{U-}^{13}\text{C}]\text{-glucose}$ as the sole carbon source.
- To achieve uniform labeling of phenylalanine residues with ^{13}C and ^{15}N , ensure that L-Phenylalanine is not supplemented in the medium, forcing the cells to synthesize it de novo from the labeled precursors.

2. Protein Purification:

- Lyse the cells and purify the labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

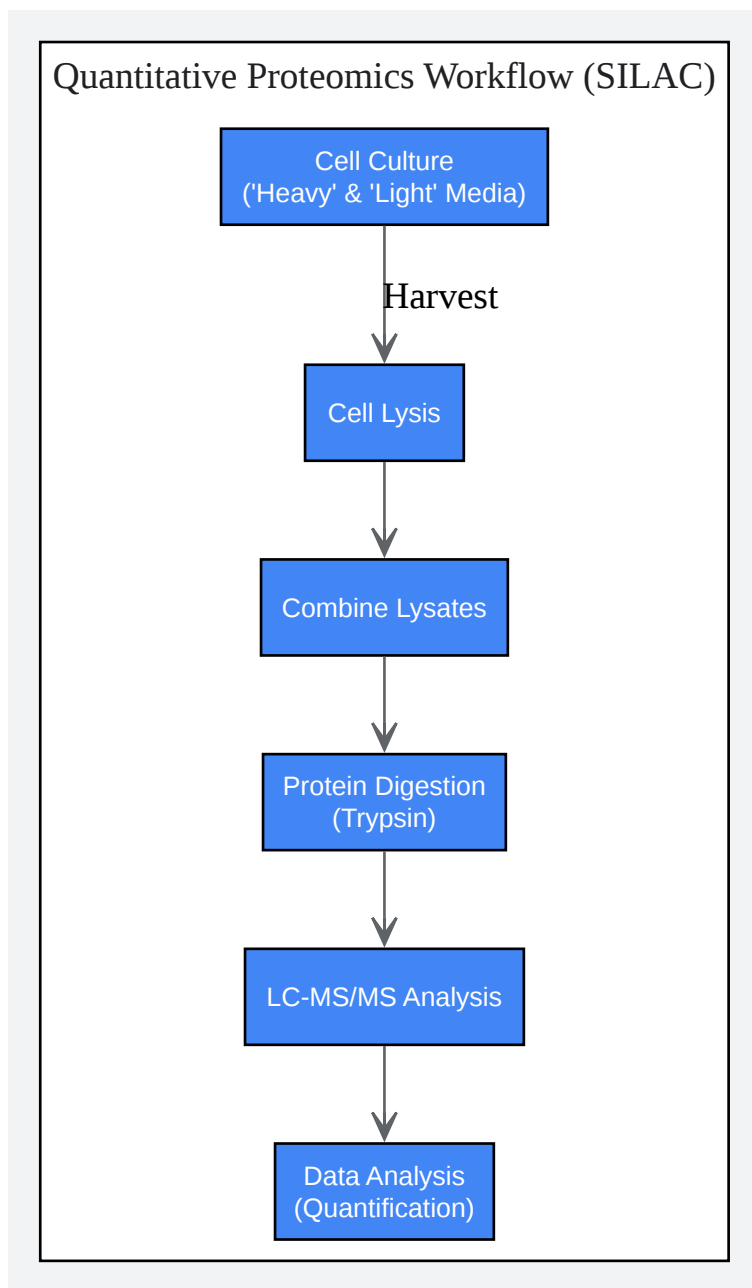
3. NMR Sample Preparation:

- Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) at a specific pH.

- Concentrate the protein to a final concentration typically in the range of 0.1 to 1 mM.^[5]
- Add a small percentage of D₂O to the sample for the deuterium lock.
- Transfer the final sample to a high-quality NMR tube.

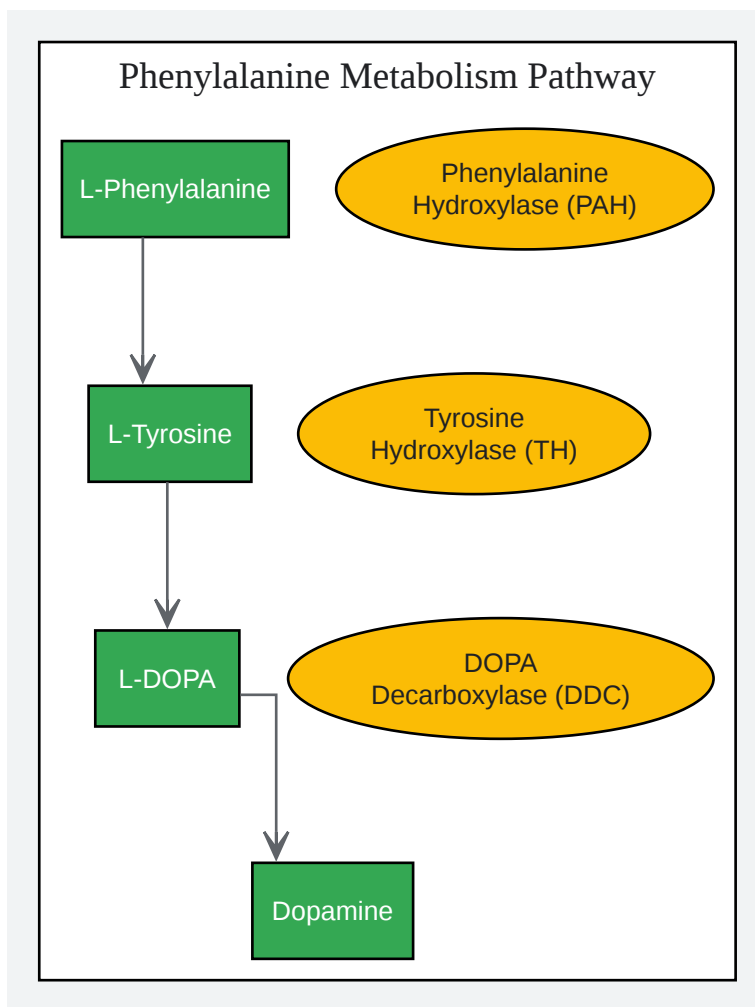
III. Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the metabolic pathway from L-Phenylalanine to Dopamine.[7]
[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thermofisher.com [thermofisher.com]
- 2. PTM BIO [ptmbio.com]

- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr-bio.com [nmr-bio.com]
- 6. scribd.com [scribd.com]
- 7. Reactome | Phenylalanine metabolism [reactome.org]
- 8. mun.ca [mun.ca]
- To cite this document: BenchChem. [A Technical Guide to L-Phenylalanine-13C9,15N: Suppliers, Pricing, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456397#l-phenylalanine-13c9-15n-supplier-and-pricing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com